FALGPA (2-Furanacryloyl-Leu-Gly-Pro-Ala) is a synthetic peptide substrate widely used in scientific research to detect and quantify collagenase activity. [, , , , , , , , , , , , , , , , , , , , ] It is a chromogenic substrate, meaning its cleavage by collagenase results in a measurable color change, allowing for the quantitative assessment of enzyme activity.
FALGPA, or N-(3-[2-furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine, is a synthetic peptide that serves as a substrate for collagenase assays. This compound was developed to facilitate the study of collagenases, enzymes that degrade collagen, which is a key structural protein in various tissues. FALGPA is notable for its specificity and utility in biochemical assays aimed at understanding proteolytic activity and enzyme kinetics.
FALGPA was first synthesized in the 1990s and has since been utilized extensively in laboratory settings, particularly in studies involving collagenase from Clostridium histolyticum and other related enzymes. It is commercially available through various suppliers, including BOC Sciences and Sigma-Aldrich, indicating its widespread acceptance in scientific research .
FALGPA is classified as a synthetic peptide and falls under the category of protease substrates. It is specifically designed to mimic the natural substrates of collagen-degrading enzymes, making it a valuable tool in enzymology.
The synthesis of FALGPA typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain while anchored to a solid support. The process ensures high purity and yield of the final product.
The synthesis begins with the attachment of the first amino acid to a resin, followed by sequential coupling of protected amino acids. After the desired sequence is achieved, deprotection steps are performed to remove protective groups, allowing for the formation of the final peptide structure. The purity and identity of FALGPA can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
FALGPA consists of five amino acids arranged in a specific sequence that contributes to its function as a substrate for collagenases. The structure includes:
This configuration provides the necessary recognition elements for collagenase binding and cleavage.
The molecular weight of FALGPA is approximately 389 Da, with a chemical formula of C₁₈H₂₃N₃O₄S. Its structure can be represented as follows:
FALGPA undergoes hydrolysis when exposed to collagenases. The reaction typically involves the cleavage of peptide bonds within the FALGPA sequence by the catalytic action of these enzymes.
The enzymatic activity can be quantified by measuring the release of products over time using spectrophotometric methods. For example, one unit of collagenase can hydrolyze 1 µmole of FALGPA per minute under standard assay conditions (25 °C, pH 7.5) with calcium ions present .
The mechanism by which collagenases act on FALGPA involves binding to the peptide substrate at specific active sites. Upon binding, the enzyme catalyzes the cleavage of peptide bonds through a series of steps that include substrate recognition, transition state stabilization, and product release.
Kinetic studies have shown that FALGPA has a Michaelis constant () in the millimolar range, indicating its affinity for collagenases under physiological conditions .
FALGPA is primarily used in scientific research for:
FALGPA (N-[3-(2-Furylacryloyl)]-L-Leucyl-Glycyl-L-Prolyl-L-Alanine) is a quintessential synthetic substrate engineered to mimic the canonical cleavage motifs within native collagen's repeating Gly-X-Y sequences (where X and Y are often proline and hydroxyproline). Its design capitalizes on bacterial collagenases' specificity for hydrolyzing bonds at Yaa-Gly residues, particularly within the -Gly-Pro-Yaa- tripeptide units prevalent in collagen's triple-helical structure [3]. The furanacryloyl (Fur) chromophore enables real-time spectrophotometric monitoring (λ = 340 nm) of proteolytic activity through decreasing absorbance upon peptide bond cleavage between Gly and Pro [1] [3]. This property renders FALGPA indispensable for:
Table 1: Key Attributes of FALGPA vs. Native Collagen
Property | FALGPA | Native Collagen |
---|---|---|
Structure | Tetrapeptide (Fur-Leu-Gly-Pro-Ala) | Triple-helical fibrils (≥1000 residues) |
Cleavage Site | Gly²⁻Pro³ bond | Multiple Yaa⁻Gly bonds |
Detection Method | Spectrophotometric (ΔA₃₄₀ nm) | Radioimmunoassay, SDS-PAGE |
Enzymatic Turnover | Rapid (seconds-minutes) | Slow (hours) |
Primary Application | Mechanistic studies, inhibitor screening | Tissue dissociation, structural studies |
Bacterial collagenases recognize FALGPA via conserved structural motifs within their catalytic domains. Crystal structures of C. histolyticum collagenases (ColG, ColH) reveal a thermolysin-like peptidase (TLP) fold housing a catalytic zinc ion coordinated by the HEXXH motif (His523-Glu524-X-X-His527 in ColG) and a downstream glutamate (Glu555) [1] [2]. Key determinants for FALGPA binding include:
Table 2: Structural Determinants of FALGPA Recognition in Bacterial Collagenases
Structural Element | Function in FALGPA Recognition | Collagenase Isoform Specificity |
---|---|---|
Catalytic Zinc Site | Polarizes carbonyl oxygen of Gly²; nucleophile activation | Conserved in ColG, ColH, ColT |
Tyr522 (ColG) | Hydrogen bonding to FALGPA backbone | Critical for ColG activity |
Trp565 (ColH) | Hydrophobic pocket for Leu¹ side chain | Enhances ColH specificity |
Aspartate Switch | Stabilizes active conformation upon substrate binding | Modulates activity in ColH |
Calcium-Binding Site | Maintains loop rigidity for optimal substrate alignment | All isoforms |
FALGPA hydrolysis is strictly dependent on divalent metal ions, elucidated through kinetic studies using metal-depleted enzymes:
Table 3: Kinetic Parameters of FALGPA Hydrolysis Under Metal-Modified Conditions
Condition | K~m~ (mM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) | Inhibition Mechanism |
---|---|---|---|---|
Native Enzyme | 0.66 | 35.2 | 5.33 × 10⁴ | Baseline activity |
Ca²⁺-Depleted | 2.01 | 7.1 | 3.53 × 10³ | Impaired substrate binding |
Zn²⁺-Chelated (EDTA) | Undefined | <0.5 | Negligible | Catalytic site ablation |
+0.5 mM Cr(III) Dimer | 0.68 | 8.9 | 1.31 × 10⁴ | Noncompetitive |
FALGPA serves as a discriminatory tool for contrasting collagenolytic mechanisms:
Table 4: Activity Profile of Collagenases Against FALGPA
Enzyme Class | Representative Enzyme | FALGPA Hydrolysis | Catalytic Efficiency (k~cat~/K~m~) | Structural Basis |
---|---|---|---|---|
Bacterial Class I | ColG (C. histolyticum) | Yes | 1.2 × 10⁴ M⁻¹s⁻¹ | Solvent-exposed active site; flexible loops |
Bacterial Class II | ColH (C. histolyticum) | Yes | 5.8 × 10⁴ M⁻¹s⁻¹ | Optimized hydrophobic pocket for Leu¹ |
Vertebrate MMPs | MMP-1 (Human) | No | Not detectable | Rigid active site; triple-helix dependency |
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